Morpholine-2-carboxylic acid cyclopentylamidehydrochloride
Overview
Description
Morpholine-2-carboxylic acid cyclopentylamidehydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-2-carboxylic acid cyclopentylamidehydrochloride typically involves the reaction of morpholine-2-carboxylic acid with cyclopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Morpholine-2-carboxylic acid and cyclopentylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Procedure: The morpholine-2-carboxylic acid is dissolved in water, and cyclopentylamine is added slowly with stirring. Hydrochloric acid is then added to the mixture to catalyze the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum to obtain this compound as a white crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production process may also include additional purification steps such as recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine-2-carboxylic acid cyclopentylamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield primary or secondary amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholine-2-carboxylic acid cyclopentylamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of morpholine-2-carboxylic acid cyclopentylamidehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the carboxylic acid and amide groups.
Cyclopentylamine: An aliphatic amine with a cyclopentyl group, similar to the amine component of the compound.
Morpholine-2-carboxylic acid: The parent compound without the cyclopentylamide group.
Uniqueness
Morpholine-2-carboxylic acid cyclopentylamidehydrochloride is unique due to the presence of both the morpholine ring and the cyclopentylamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The hydrochloride salt form enhances its solubility and stability, further contributing to its utility .
Properties
IUPAC Name |
N-cyclopentylmorpholine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-7-11-5-6-14-9)12-8-3-1-2-4-8;/h8-9,11H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSTSJKGIVRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229623-59-9 | |
Record name | 2-Morpholinecarboxamide, N-cyclopentyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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